molecular formula C12H18N2O2S2 B3055156 ethyl 4-amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 632291-90-8

ethyl 4-amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B3055156
CAS No.: 632291-90-8
M. Wt: 286.4 g/mol
InChI Key: NKVWVZHPEVHQOU-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring Thiazoles are known for their aromaticity and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. This reaction forms an ester compound in the early stages of synthesis . The reaction conditions often include refluxing the mixture to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different thiazole derivatives.

Scientific Research Applications

Ethyl 4-amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, thiazole derivatives have been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to its specific substituents on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl ester group and the cyclohexyl ring can affect its solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

ethyl 4-amino-3-cyclohexyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S2/c1-2-16-11(15)9-10(13)14(12(17)18-9)8-6-4-3-5-7-8/h8H,2-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVWVZHPEVHQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362833
Record name SBB002724
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632291-90-8
Record name SBB002724
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
Reactant of Route 2
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ethyl 4-amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
Reactant of Route 3
ethyl 4-amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
Reactant of Route 4
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ethyl 4-amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
Reactant of Route 6
ethyl 4-amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

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